molecular formula C30H24O8 B15249494 2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione CAS No. 88318-10-9

2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

Cat. No.: B15249494
CAS No.: 88318-10-9
M. Wt: 512.5 g/mol
InChI Key: ZEEHJGCIONWUBJ-UHFFFAOYSA-N
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Description

2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is an organic compound with the molecular formula C30H24O8 This compound is characterized by its anthraquinone core structure, which is substituted with ethylphenoxy and hydroxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the oxidation of anthracene using reagents such as chromic acid or potassium permanganate.

    Substitution with Ethylphenoxy Groups: The introduction of ethylphenoxy groups can be achieved through nucleophilic aromatic substitution reactions. This involves reacting the anthraquinone core with 4-ethylphenol in the presence of a base such as potassium carbonate.

    Hydroxylation: The hydroxyl groups can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone structure back to the corresponding hydroquinone.

    Substitution: The ethylphenoxy and hydroxy groups can participate in substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Bases like potassium carbonate or sodium hydroxide, and nucleophiles such as phenols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones.

Scientific Research Applications

2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may have therapeutic applications due to its antioxidant properties.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione involves its interaction with molecular targets and pathways. The compound’s hydroxy groups can participate in redox reactions, contributing to its antioxidant activity. Additionally, the ethylphenoxy groups may enhance its lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in the stabilization of polymers.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.

    2,6-Di-tert-butyl-4-hydroxyanisole (BHA): Another antioxidant used in food preservation.

Uniqueness

2,6-Bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione is unique due to its anthraquinone core structure, which imparts distinct redox properties

Properties

CAS No.

88318-10-9

Molecular Formula

C30H24O8

Molecular Weight

512.5 g/mol

IUPAC Name

2,6-bis(4-ethylphenoxy)-1,4,5,8-tetrahydroxyanthracene-9,10-dione

InChI

InChI=1S/C30H24O8/c1-3-15-5-9-17(10-6-15)37-21-13-19(31)23-25(27(21)33)29(35)24-20(32)14-22(28(34)26(24)30(23)36)38-18-11-7-16(4-2)8-12-18/h5-14,31-34H,3-4H2,1-2H3

InChI Key

ZEEHJGCIONWUBJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=C(C3=O)C(=CC(=C4O)OC5=CC=C(C=C5)CC)O)O

Origin of Product

United States

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